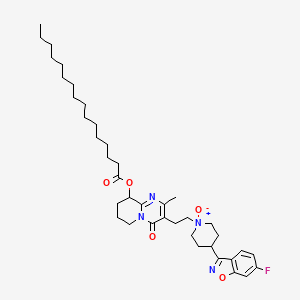![molecular formula C30H36F2N4O7 B13441090 methyl (1R,18R,22R,26S,29S)-26-tert-butyl-13,13-difluoro-24,27-dioxo-2,17,23-trioxa-4,11,25,28-tetrazapentacyclo[26.2.1.03,12.05,10.018,22]hentriaconta-3,5,7,9,11,14-hexaene-29-carboxylate](/img/structure/B13441090.png)
methyl (1R,18R,22R,26S,29S)-26-tert-butyl-13,13-difluoro-24,27-dioxo-2,17,23-trioxa-4,11,25,28-tetrazapentacyclo[26.2.1.03,12.05,10.018,22]hentriaconta-3,5,7,9,11,14-hexaene-29-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (1R,18R,22R,26S,29S)-26-tert-butyl-13,13-difluoro-24,27-dioxo-2,17,23-trioxa-4,11,25,28-tetrazapentacyclo[262103,1205,10018,22]hentriaconta-3,5,7,9,11,14-hexaene-29-carboxylate is a complex organic compound with a unique structure This compound is known for its intricate molecular architecture, which includes multiple rings and functional groups
Vorbereitungsmethoden
The synthesis of methyl (1R,18R,22R,26S,29S)-26-tert-butyl-13,13-difluoro-24,27-dioxo-2,17,23-trioxa-4,11,25,28-tetrazapentacyclo[262103,1205,10018,22]hentriaconta-3,5,7,9,11,14-hexaene-29-carboxylate involves several steps, each requiring specific reaction conditions and reagentsIndustrial production methods may involve the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification and characterization .
Analyse Chemischer Reaktionen
This compound undergoes a variety of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding oxides, while reduction reactions may produce reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
Methyl (1R,18R,22R,26S,29S)-26-tert-butyl-13,13-difluoro-24,27-dioxo-2,17,23-trioxa-4,11,25,28-tetrazapentacyclo[26.2.1.03,12.05,10.018,22]hentriaconta-3,5,7,9,11,14-hexaene-29-carboxylate has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying complex molecular structures and reaction mechanisms. In biology, it may be investigated for its potential biological activities and interactions with biomolecules. In medicine, researchers explore its potential therapeutic applications, including its use as a drug candidate for various diseases. In industry, it may be utilized in the development of new materials and chemical processes .
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
When compared to similar compounds, methyl (1R,18R,22R,26S,29S)-26-tert-butyl-13,13-difluoro-24,27-dioxo-2,17,23-trioxa-4,11,25,28-tetrazapentacyclo[26.2.1.03,12.05,10.018,22]hentriaconta-3,5,7,9,11,14-hexaene-29-carboxylate stands out due to its unique structural features and chemical properties. Similar compounds may include other pentacyclic structures with different functional groups and substituents.
Eigenschaften
Molekularformel |
C30H36F2N4O7 |
|---|---|
Molekulargewicht |
602.6 g/mol |
IUPAC-Name |
methyl (1R,18R,22R,26S,29S)-26-tert-butyl-13,13-difluoro-24,27-dioxo-2,17,23-trioxa-4,11,25,28-tetrazapentacyclo[26.2.1.03,12.05,10.018,22]hentriaconta-3,5,7,9,11,14-hexaene-29-carboxylate |
InChI |
InChI=1S/C30H36F2N4O7/c1-29(2,3)24-26(37)36-16-17(15-20(36)27(38)40-4)42-25-23(33-18-9-5-6-10-19(18)34-25)30(31,32)13-8-14-41-21-11-7-12-22(21)43-28(39)35-24/h5-6,8-10,13,17,20-22,24H,7,11-12,14-16H2,1-4H3,(H,35,39)/t17-,20+,21-,22-,24-/m1/s1 |
InChI-Schlüssel |
ZWRUMSDTKQINDH-WNESUSJTSA-N |
Isomerische SMILES |
CC(C)(C)[C@H]1C(=O)N2C[C@@H](C[C@H]2C(=O)OC)OC3=NC4=CC=CC=C4N=C3C(C=CCO[C@@H]5CCC[C@H]5OC(=O)N1)(F)F |
Kanonische SMILES |
CC(C)(C)C1C(=O)N2CC(CC2C(=O)OC)OC3=NC4=CC=CC=C4N=C3C(C=CCOC5CCCC5OC(=O)N1)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(8S,9R,10R,11S,13S,14R,17S)-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] butanoate](/img/structure/B13441012.png)
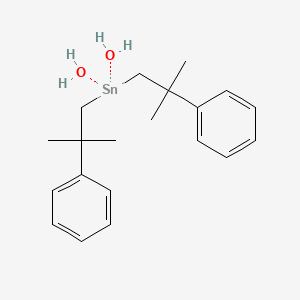
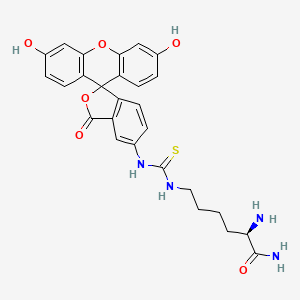
![(3alpha,5beta,6alpha)-3,6-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-7-oxo-cholan-24-oic Acid Methyl Ester](/img/structure/B13441029.png)
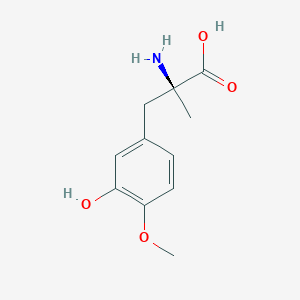
![4-[(1R)-2-(Methylamino)-1-(sulfooxy)ethyl]-1,2-benzenediol](/img/structure/B13441039.png)
![(3R,4R,5R,6S)-2-[(Z)-4-[[9-[(2R,3S,4R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]amino]-2-methylbut-2-enoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13441045.png)
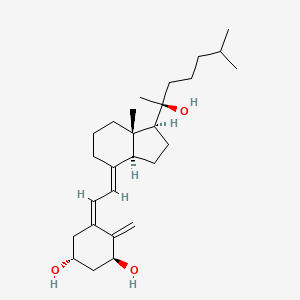
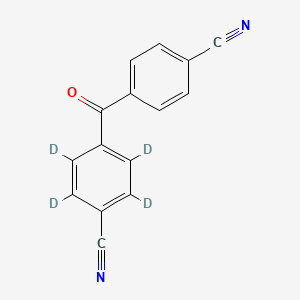

![[(2R)-1-[(6S)-6-[5-[9,9-difluoro-7-[2-[(1R,3S,4S)-2-[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]-2-azabicyclo[2.2.1]heptan-3-yl]-3H-benzimidazol-5-yl]fluoren-2-yl]-1H-imidazol-2-yl]-5-azaspiro[2.4]heptan-5-yl]-3-methyl-1-oxobutan-2-yl]-methylcarbamic acid](/img/structure/B13441079.png)


